(-)-epigallocatechin-3-gallate octaacetate (EGCG octaacetate) is a synthetic derivative of (-)-epigallocatechin-3-gallate (EGCG), a naturally occurring polyphenol found abundantly in green tea [, ]. EGCG octaacetate is primarily utilized in scientific research as a prodrug of EGCG, designed to overcome limitations associated with EGCG's bioavailability and stability [, ]. It serves as a valuable tool for studying the biological activities of EGCG, particularly in the context of cancer and other diseases [, ].
EGCG octaacetate is synthesized through the esterification of EGCG with acetic anhydride [, ]. This reaction typically employs a catalyst, such as pyridine, to enhance the reaction rate []. The resulting product, EGCG octaacetate, is characterized by the addition of eight acetate groups to the EGCG molecule [, ].
The molecular structure of EGCG octaacetate has been confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry []. ¹³C NMR and ¹H NMR spectral analyses provide detailed information about the carbon and hydrogen atoms within the molecule, respectively []. Mass spectrometry further confirms the molecular weight and fragmentation pattern of EGCG octaacetate, supporting the structural characterization [].
The primary chemical reaction involving EGCG octaacetate is its hydrolysis in biological systems []. Esterases, enzymes present in various tissues and cells, cleave the acetate groups from EGCG octaacetate, releasing free EGCG []. This hydrolysis reaction is crucial for the prodrug activity of EGCG octaacetate, allowing for the release of active EGCG within the target cells or tissues [].
The mechanism of action of EGCG octaacetate primarily stems from its role as a prodrug of EGCG. Once inside the cell, EGCG octaacetate is hydrolyzed by esterases to release free EGCG []. EGCG then exerts its biological effects by interacting with various molecular targets. One such target is the DNA repair endonuclease ERCC1/XPF (Excision Repair Cross-Complementation Group 1/Xeroderma Pigmentosum group F), involved in repairing cisplatin-induced DNA damage []. EGCG inhibits ERCC1/XPF activity, enhancing the cytotoxic effects of cisplatin in cancer cells [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: